molecular formula C₂₇H₃₀O₃ B1146255 (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate CAS No. 690996-25-9

(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate

Cat. No. B1146255
CAS RN: 690996-25-9
M. Wt: 402.53
InChI Key:
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Description

(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate, also known as benzyloxyestra-1,3,5(10),15-tetraen-17-yl acetate (BETA), is a synthetic compound that has been used in scientific research for a variety of applications. BETA is a derivative of estra-1,3,5(10),15-tetraen-17-yl acetate (ETA), a naturally occurring compound found in some plant species. BETA has attracted considerable attention due to its unique properties and potential applications.

Scientific Research Applications

Medicine

“15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate” is a protected estetrol . Estetrol, a natural estrogen synthesized exclusively during pregnancy by the human fetal liver, is a selective nuclear estrogen receptor modulator . It exerts estrogenic actions on the endometrium or the central nervous system but presents antagonistic effects on the breast . This makes it potentially useful in hormone replacement therapy and in the treatment of certain hormone-dependent cancers.

Pharmacology

In pharmacology, this compound could be used in the development of new drugs. Its unique structure and properties might make it a valuable component in the creation of novel pharmaceuticals .

Biochemistry

In biochemistry, “15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate” could be used to study the function and regulation of estrogen receptors. Its ability to selectively modulate these receptors could provide insights into their role in various biological processes .

Molecular Biology

In molecular biology, this compound could be used as a tool to study gene expression. As a selective estrogen receptor modulator, it could be used to investigate the role of these receptors in regulating the expression of specific genes .

Chemical Synthesis

“15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate” could be used as a starting material or intermediate in the synthesis of other complex organic compounds .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reference standard for the identification and quantification of similar compounds in various samples .

Mechanism of Action

Target of Action

The primary target of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate, a protected estetrol , is the nuclear estrogen receptor . This receptor plays a crucial role in mediating the effects of estrogens, which are essential hormones for sexual development and reproductive function.

Mode of Action

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate acts as a selective nuclear estrogen receptor modulator It binds to the estrogen receptor, modulating its activity

Result of Action

Given its role as a selective nuclear estrogen receptor modulator , it likely influences processes related to sexual development and reproductive function.

properties

IUPAC Name

[(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O3/c1-18(28)30-26-13-12-25-24-10-8-20-16-21(29-17-19-6-4-3-5-7-19)9-11-22(20)23(24)14-15-27(25,26)2/h3-7,9,11-13,16,23-26H,8,10,14-15,17H2,1-2H3/t23-,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNSBVRDAJVLAM-SEFGFODJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747535
Record name (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate

CAS RN

690996-25-9
Record name (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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